![molecular formula C17H25BO4 B598685 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-89-1](/img/structure/B598685.png)
2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “[2-(Cyclopropylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C10H13BO3 and a molecular weight of 192.02 . It is a white powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves reactions of phenylboronic acid with cyclopropylmethanol in the presence of catalytic amounts of acid or base .Molecular Structure Analysis
The molecular structure of similar compounds, such as “[2-(Cyclopropylmethoxy)phenyl]boronic acid”, consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethoxy group .Physical And Chemical Properties Analysis
“[2-(Cyclopropylmethoxy)phenyl]boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Crystal Structure Analysis
2-[2-Aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, a related compound, has been analyzed for its crystal structure using X-ray diffractometer data. This study provides insights into the orthorhombic crystal structure, lattice constants, and the structure of the boron atom within the compound, which could be relevant for similar compounds like 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Seeger & Heller, 1985).
Catalytic Applications
The compound has been utilized in catalytic applications. For instance, it has been used in the diboration of bis(4-methoxyphenyl)ethyne, demonstrating its utility in creating compounds with a cis arrangement of boronate ester substituents (Clegg et al., 1996).
Synthesis of Derivatives
There's significant research on synthesizing various derivatives of dioxaborolanes, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have applications in inhibiting serine proteases including thrombin (Spencer et al., 2002). Such research underlines the potential for synthesizing derivatives of this compound for various biochemical applications.
Material Science Applications
In material science, dioxaborolane compounds have been used in the synthesis of polymers and as building blocks in the creation of new materials. For example, the synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, which involves a related dioxaborolane compound, suggests potential applications in polymer chemistry (Yokozawa et al., 2011).
Pharmaceutical Research
Although specific pharmaceutical applications of this compound were not directly found, the synthesis of related compounds and their study in biological contexts (such as lipogenic inhibitors) indicates potential relevance in drug discovery and development (Das et al., 2011).
Safety and Hazards
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and studied for their antibacterial activity . The interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Result of Action
Compounds with similar structures have been known to exhibit antibacterial activity , suggesting that this compound may have similar effects.
特性
IUPAC Name |
2-[2-(cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)15-13(19-5)7-6-8-14(15)20-11-12-9-10-12/h6-8,12H,9-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQINLXZPDYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718750 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204580-89-1 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





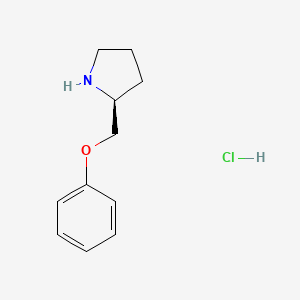

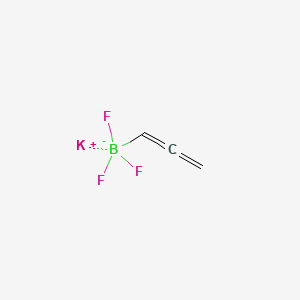
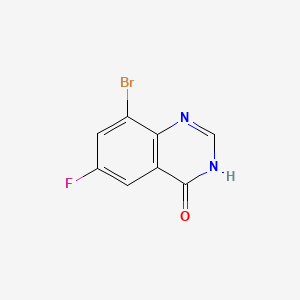

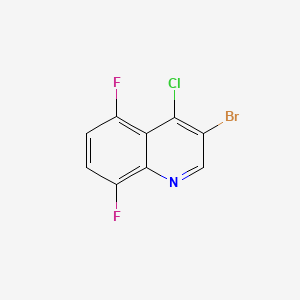
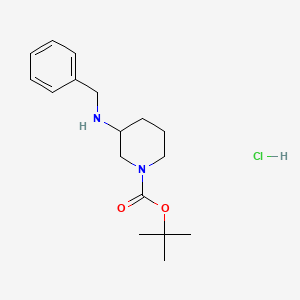
![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)
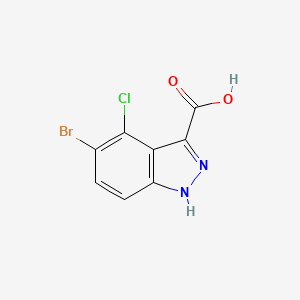

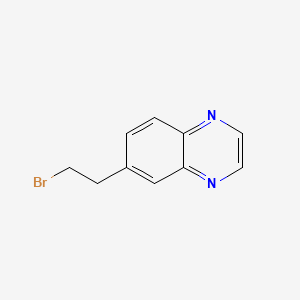
![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)